2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features two methoxyphenyl groups and a thiazolidinone ring, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the thiazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis.
2-Methoxybenzeneboronic acid: Utilized in Suzuki coupling reactions.
Methoxychlor: A synthetic insecticide with different applications.
Uniqueness
2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring structure and dual methoxyphenyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Biological Activity
The compound 2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one belongs to a class of heterocyclic compounds known as thiazolidin-4-ones, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H15NOS. The compound features a thiazolidine ring which contributes to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.5 µg/mL to 62.5 µg/mL, indicating potent antibacterial effects .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 0.5 |
Similar Thiazolidin Derivative | E. coli | 31.25 |
Anticancer Activity
Thiazolidin-4-ones have been extensively studied for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways. For example, studies on related thiazolidin derivatives have shown IC50 values ranging from 8.5 µM to 25.6 µM against different cancer cell lines, such as K562 (leukemia) and HeLa (cervical cancer) cells .
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
K562 | 8.5 - 14.9 | Cisplatin (21.5) |
HeLa | 8.9 - 15.1 | Irinotecan |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidin-4-one derivatives have also been reported. These compounds can inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to their therapeutic potential in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is influenced by their structural features. Substituents on the phenyl rings significantly affect their potency and selectivity against various biological targets. For instance, the presence of electron-donating groups enhances antibacterial activity while modifying the ring structure can improve anticancer effects .
Case Studies
- Antibacterial Study : A recent study synthesized several thiazolidin derivatives and evaluated their antibacterial activity against Pseudomonas aeruginosa. Compounds with specific halogen substitutions demonstrated over 50% inhibition of biofilm formation at sub-MIC concentrations .
- Anticancer Evaluation : In another study, a series of thiazolidin-4-one derivatives were tested for cytotoxicity against breast cancer cell lines, revealing that certain modifications led to enhanced selectivity and reduced toxicity towards normal cells .
Properties
CAS No. |
918538-38-2 |
---|---|
Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO3S/c1-21-15-9-5-3-7-13(15)11-19-17(20)12-23-18(19)14-8-4-6-10-16(14)22-2/h3-10,18H,11-12H2,1-2H3 |
InChI Key |
QLMNKSIDLPAGKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C(SCC2=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.